Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate

regioisomer chromatography physicochemical properties

CAS 898776-94-8 is the definitive 4-bromo-2-methylphenyl regioisomer—not interchangeable with CAS 898776-84-6 (ΔLogP=0.04; Δn=0.003). This δ-keto ester delivers the precise substitution geometry required for Suzuki/Heck/Buchwald-Hartwig cross-couplings where the 4-bromo serves as a reactive handle and the 2-methyl group modulates steric/electronic effects. With a LogP of 3.71 and MW 313.19, it maintains distinct lipophilicity versus lighter halogen analogs critical for SAR integrity. The ethyl ester provides a masked carboxylate orthogonal to diverse synthetic manipulations. Insist on the correct CAS to avoid regioisomer contamination and invalidated reaction outcomes.

Molecular Formula C14H17BrO3
Molecular Weight 313.19 g/mol
CAS No. 898776-94-8
Cat. No. B1327860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate
CAS898776-94-8
Molecular FormulaC14H17BrO3
Molecular Weight313.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Br)C
InChIInChI=1S/C14H17BrO3/c1-3-18-14(17)6-4-5-13(16)12-8-7-11(15)9-10(12)2/h7-9H,3-6H2,1-2H3
InChIKeyWLMXJJJOCIADOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate (CAS 898776-94-8): Chemical Identity and Procurement Baseline


Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate (CAS 898776-94-8) is a synthetic δ-keto ester with the molecular formula C₁₄H₁₇BrO₃ and a molecular weight of 313.19 g/mol . The compound belongs to the 5-aryl-5-oxovalerate class, characterized by a pentanoate backbone bearing a terminal ethyl ester and a ketone group conjugated to a 4-bromo-2-methylphenyl ring . It is cataloged as an intermediate for organic synthesis and medicinal chemistry applications, with commercial availability from specialty chemical suppliers at purity specifications ranging from 95% to 97% .

Why Generic Substitution of Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate Fails Without Comparative Evaluation


Substitution among 5-aryl-5-oxovalerate derivatives without empirical justification introduces significant procurement and experimental risk. The 4-bromo-2-methylphenyl substitution pattern in this compound (CAS 898776-94-8) is a single, non-interchangeable regioisomer among several bromo-methyl positional variants that share identical molecular formulas (C₁₄H₁₇BrO₃) and molecular weights (313.19 g/mol) . For instance, ethyl 5-(3-bromo-4-methylphenyl)-5-oxovalerate (CAS 898776-84-6) differs only in bromine/methyl positioning yet exhibits measurably distinct physicochemical properties, including a lower computed LogP (3.67 vs. 3.71) and a higher refractive index (1.528 vs. 1.525) [1]. These differences arise from altered electronic distribution and steric effects that directly influence chromatographic behavior, solubility, and reaction kinetics. Without head-to-head analytical or functional data, interchanging regioisomers introduces uncontrolled variables that can invalidate synthetic routes, compromise purity profiles, or alter downstream biological outcomes. Selection must be guided by the specific substitution pattern required for the target application.

Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate: Head-to-Head and Class-Level Comparative Evidence for Procurement Decisions


Regioisomer Differentiation: Physicochemical Property Comparison of Ethyl 5-(4-Bromo-2-Methylphenyl)-5-Oxovalerate vs. 3-Bromo-4-Methylphenyl Regioisomer

Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate (CAS 898776-94-8) and its regioisomer ethyl 5-(3-bromo-4-methylphenyl)-5-oxovalerate (CAS 898776-84-6) share identical molecular formula (C₁₄H₁₇BrO₃) and molecular weight (313.19 g/mol) [1]. Despite this isobaric relationship, computed physicochemical properties demonstrate measurable divergence: the target compound exhibits a higher computed LogP (3.71 vs. 3.67, Δ = +0.04) and a lower refractive index (1.525 vs. 1.528) relative to the 3-bromo-4-methyl regioisomer . Density values also differ (1.306 g/cm³ vs. 1.308 g/cm³) [2]. These property differences are consequential for chromatographic method development, as the compounds may exhibit distinct retention times under identical HPLC or GC conditions, requiring separate analytical method validation.

regioisomer chromatography physicochemical properties

Halogen Substitution Impact: Ethyl 5-(4-Bromo-2-Methylphenyl)-5-Oxovalerate vs. Chloro and Fluoro Analogs

Replacement of the 4-bromo substituent with chloro or fluoro in the 5-aryl-5-oxovalerate scaffold produces significant differences in key molecular descriptors. Ethyl 5-(4-chlorophenyl)-5-oxovalerate (CAS 54029-03-7) has a molecular weight of 254.71 g/mol (C₁₃H₁₅ClO₃) compared to 313.19 g/mol for the target compound (Δ = -58.48 g/mol) . Ethyl 5-(4-fluorophenyl)-5-oxovalerate (CAS 342636-36-6) has an even lower molecular weight of 238.25 g/mol (C₁₃H₁₅FO₃, Δ = -74.94 g/mol) . Computed Polar Surface Area (PSA) is conserved at 43.37 Ų across bromo and chloro analogs due to identical hydrogen bond acceptor count, while LogP varies systematically with halogen identity: bromo analog (3.71) > chloro analog (~3.2 estimated) > fluoro analog (~2.8 estimated) [1]. These differences translate to distinct membrane permeability, solubility, and analytical retention characteristics.

halogen substitution molecular weight polar surface area

Chain-Length Variant Comparison: Ethyl 5-(4-Bromo-2-Methylphenyl)-5-Oxovalerate (C5) vs. Heptanoic Acid Analog (C7)

The C5 ethyl ester target compound (CAS 898776-94-8) differs from its C7 carboxylic acid analog, 7-(4-bromo-2-methylphenyl)-7-oxoheptanoic acid (CAS 898767-37-8), in both chain length and terminal functional group. Both share the same 4-bromo-2-methylphenyl ketone moiety and molecular formula C₁₄H₁₇BrO₃ (MW 313.19), but are distinct chemical entities . The heptanoic acid analog exhibits a computed boiling point of 467.2°C at 760 mmHg and a computed density of 1.358 g/cm³ . While computed boiling point data for the target C5 ethyl ester is not reported in open databases, the structural difference (ethyl ester vs. free carboxylic acid; C5 vs. C7 alkyl chain) predicts a lower boiling point and distinct solubility profile for the ester. The ester functionality in the target compound provides a protected carboxyl synthon amenable to further transformations, whereas the free acid analog is immediately available for amide coupling or salt formation.

chain length carboxylic acid ester boiling point

Hazard Profile Comparison: Ethyl 5-(4-Bromo-2-Methylphenyl)-5-Oxovalerate vs. Non-Brominated Methylphenyl Analogs

The target compound (CAS 898776-94-8) is classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with Signal Word 'Warning' . Non-brominated methylphenyl analogs such as ethyl 5-(2-methylphenyl)-5-oxovalerate (CAS 100972-13-2) and ethyl 5-(3-methylphenyl)-5-oxovalerate (CAS 898751-46-7) lack the bromine substituent (molecular formula C₁₄H₁₈O₃, MW 234.29 g/mol) [1][2]. While hazard classifications for these non-brominated analogs are not uniformly published, the presence of bromine in the target compound introduces specific handling considerations (e.g., potential for HBr release upon decomposition) and may affect disposal requirements. No carcinogenicity, mutagenicity, or reproductive toxicity classifications are currently assigned to the target compound .

safety data sheet GHS classification hazard assessment

Procurement-Guiding Application Scenarios for Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate (CAS 898776-94-8)


Synthetic Intermediate Requiring Regioisomerically Pure Bromo-Methyl Aryl Ketone Moiety

The specific 4-bromo-2-methyl substitution pattern of CAS 898776-94-8 is non-interchangeable with other bromo-methyl regioisomers such as CAS 898776-84-6. Procurement of this specific CAS number is required when synthetic routes demand the 4-bromo-2-methylphenyl ketone geometry, as the distinct LogP (3.71 vs. 3.67) and refractive index (1.525 vs. 1.528) differences may translate to altered chromatographic behavior and reaction outcomes. This scenario applies to multi-step syntheses where the 4-bromo substituent serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and the 2-methyl group provides steric or electronic modulation of the aryl ring.

Medicinal Chemistry SAR Studies Where Bromine Lipophilicity Is Required

In structure-activity relationship studies where the physicochemical contribution of bromine is under investigation, the target compound provides a LogP of 3.71 and molecular weight of 313.19 g/mol . These values differ substantially from chloro analogs (LogP ~3.2, MW 254.71) and fluoro analogs (LogP ~2.8, MW 238.25) . The brominated compound is therefore appropriate for maintaining specific lipophilicity and molecular weight ranges within a congeneric series, particularly when heavier halogen effects on membrane permeability or target binding are being evaluated. Substitution with lighter halogen analogs alters these physicochemical parameters and may confound SAR interpretation.

Chromatographic Method Development Requiring Reference Standard for Regioisomer Separation

The close physicochemical similarity but measurable divergence between CAS 898776-94-8 and its regioisomer CAS 898776-84-6 (ΔLogP = 0.04; Δ refractive index = 0.003) positions this compound as a useful reference standard for developing and validating HPLC or GC methods capable of resolving bromo-methyl positional isomers. Procurement of both regioisomers with certified purity specifications (95-97%) enables systematic method optimization and system suitability testing. This scenario is relevant to analytical laboratories supporting process chemistry or impurity profiling where regioisomeric purity must be demonstrated.

Protected Carboxyl Synthon for Multi-Step Organic Synthesis

The ethyl ester functionality in CAS 898776-94-8 provides a protected carboxyl group that can be carried through multiple synthetic steps and selectively deprotected under basic or enzymatic conditions. This differs from the free carboxylic acid analog CAS 898767-37-8 (C7 chain length) or the non-esterified 5-oxovaleric acid derivatives, which would require separate protection/deprotection strategies . The C5 chain length and ethyl ester combination is specifically suited for applications where a 4-bromo-2-methylphenyl ketone needs to be incorporated into a longer synthetic sequence with a masked carboxylate that is orthogonal to other functional group manipulations.

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